molecular formula C23H26N4O2 B5642792 (1S*,5R*)-6-[4-(2-furyl)benzoyl]-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-[4-(2-furyl)benzoyl]-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5642792
M. Wt: 390.5 g/mol
InChI Key: VOGAXYRZGMVQJR-FXAWDEMLSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(1S*,5R*)-6-[4-(2-furyl)benzoyl]-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane" involves complex organic reactions that allow for the formation of the bicyclic structure characteristic of these molecules. For example, diazabicycloalkanes with nitrogen atoms in nodal positions have been synthesized through reactions involving N-acetyl-6-H- and 6-methyl-1,2,3,4-tetrahydroquinoxalines with ethylene oxide, followed by cyclization processes (Shishkin & Gall', 1980).

Molecular Structure Analysis

The molecular structure of related compounds, such as 3,7-diheterabicyclo[3.3.1]nonanes, has been elucidated using techniques like X-ray diffraction analysis. These studies reveal that these compounds often assume a chair-chair conformation, which is significant for their biological activity (Garrison et al., 1996).

Chemical Reactions and Properties

The reactivity of diazabicyclo compounds can lead to various transformations, offering insights into their chemical properties. For instance, studies on the transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane reveal reactions such as reduction, debenzylation, and cyclization to form different structural motifs, indicating a rich chemistry around these scaffolds (Nikit-skaya & Yakhontov, 1970).

Physical Properties Analysis

Understanding the physical properties of these compounds is crucial for their potential application. While specific data on "(1S*,5R*)-6-[4-(2-furyl)benzoyl]-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane" may not be directly available, related research provides insights into solubility, crystallinity, and thermal stability, which are essential for drug formulation and development processes.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with different reagents, and stability under various conditions, are foundational for understanding the behavior of these molecules in biological systems. Research into similar compounds, like the study of triazene derivatives of diazacycloalkanes, sheds light on the synthesis, characterization, and structural determination, offering a window into the chemical behavior of these complex molecules (Vaughan et al., 2006).

properties

IUPAC Name

[4-(furan-2-yl)phenyl]-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-16-21(25-15-24-16)14-26-11-17-4-9-20(13-26)27(12-17)23(28)19-7-5-18(6-8-19)22-3-2-10-29-22/h2-3,5-8,10,15,17,20H,4,9,11-14H2,1H3,(H,24,25)/t17-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGAXYRZGMVQJR-FXAWDEMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CC3CCC(C2)N(C3)C(=O)C4=CC=C(C=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CN1)CN2C[C@@H]3CC[C@H](C2)N(C3)C(=O)C4=CC=C(C=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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